2-对甲苯乙磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

PTESC is often used in the synthesis of various compounds. For instance, it has been used in the protection of carboxylic acid functional groups, which are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction . Another study reported the reactions of p-toluenesulfonyl chloride with sodium cyanide .

Molecular Structure Analysis

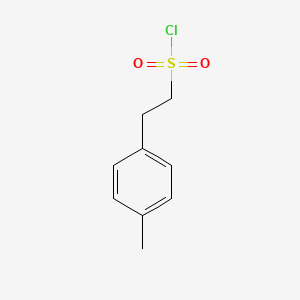

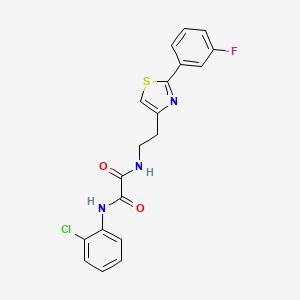

The molecular structure of PTESC is represented by the formula C9H11ClO2S. The InChI representation is InChI=1S/C9H11ClO2S/c1-8-2-4-9 (5-3-8)6-7-13 (10,11)12/h2-5H,6-7H2,1H3 and the Canonical SMILES representation is CC1=CC=C (C=C1)CCS (=O) (=O)Cl .

Chemical Reactions Analysis

PTESC is involved in various chemical reactions. For example, it has been used in the synthesis of O-benzyl-l-amino acids . It has also been used in the conversion of piperazinyl ethanols into chlorides via a classical O-tosylation protocol .

科学研究应用

含氮化合物的合成

2-三甲基甲硅烷基乙磺酰(或SES)保护基团与甲苯磺酰(Ts)基团密切相关,类似于2-对甲苯乙磺酰氯,在含氮五元环的合成中具有重要意义。该基团已用于吡咯啉和吡咯烷的制备中,其中SES保护的吡咯啉被氢化以产生具有高非对映选择性的吡咯烷。这突出了其在产生复杂含氮结构中的作用(Declerck等,2007).

有机合成中的交叉偶联反应

2-对甲苯乙磺酰氯和类似化合物在铃木-宫浦交叉偶联反应中至关重要。这些反应涉及芳基甲烷和烯烃磺酰氯与硼酸的偶联,证明了这些化合物在形成碳碳键中的效用。该方法对于推进药物化学和材料科学中的合成策略具有重要意义(Dubbaka & Vogel,2004).

亲电反应研究

在亲电反应的研究中,对甲苯磺酰重氮甲烷等与2-对甲苯乙磺酰氯结构相似的化合物与亚硫酰氯和各种醚反应。这形成了α-烷氧基-α-氯-砜和α-烷氧基-α-氯乙酸酯,提供了对这些反应的离子机制的见解(Middelbos等,2010).

环境清理应用

在环境清理领域,已经探索了使用2-对甲苯乙磺酰氯相关化合物的可能性。例如,已经研究了具有加宽层间距的二硫化钼纳米片在水生系统中捕获和去除汞的潜力。该应用突出了磺酰氯衍生物在环境修复中的作用(Ai等,2016).

酶抑制研究

在生物化学领域,已经研究了可使用2-对甲苯乙磺酰氯衍生物合成的铜(II)磺酰胺配合物对酶抑制活性的影响。这些配合物已被证明可以抑制碳酸酐酶I,这是一种与多种生理过程相关的酶(Uzun等,2021).

作用机制

Target of Action

2-p-Tolylethanesulfonyl chloride is a chemical compound that primarily targets hydroxyl groups in organic compounds . It is commonly used to convert these poor leaving groups (OH) into good leaving groups (OTs), thereby activating the hydroxyl compound .

Mode of Action

The interaction of 2-p-Tolylethanesulfonyl chloride with its targets involves the conversion of hydroxyl groups into tosylate groups . This conversion enhances the reactivity of the hydroxyl compound, enabling chemists to prepare a wide range of functional groups from the hydroxyl compound .

Biochemical Pathways

It is known that the compound plays a crucial role in organic synthesis, particularly in reactions involving the conversion of hydroxyl groups into tosylate groups . This conversion can affect various biochemical pathways by enabling the formation of a wide range of functional groups.

Result of Action

The molecular and cellular effects of 2-p-Tolylethanesulfonyl chloride’s action primarily involve the enhancement of the reactivity of hydroxyl compounds. By converting hydroxyl groups into tosylate groups, 2-p-Tolylethanesulfonyl chloride allows for the preparation of a wide range of functional groups from the hydroxyl compound .

Action Environment

The action, efficacy, and stability of 2-p-Tolylethanesulfonyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemical reagents, the pH of the solution, and the temperature of the reaction . .

生化分析

Biochemical Properties

2-p-Tolylethanesulfonyl chloride plays a significant role in biochemical reactions. It is primarily used to transform an alcohol group into a sulfonic ester, creating what is termed an organic tosylate . This transformation is crucial in the preparation of various biomolecules, including enzymes and proteins, enhancing their reactivity and functionality .

Cellular Effects

The cellular effects of 2-p-Tolylethanesulfonyl chloride are primarily related to its role in biochemical reactions. By converting alcohols into alkyl tosylates, it influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 2-p-Tolylethanesulfonyl chloride involves the conversion of alcohols into alkyl tosylates . This process involves the replacement of the hydroxy group in the alcohol molecule with a tosyl group, resulting in the formation of a more reactive compound . This transformation can lead to changes in gene expression and enzyme activity, influencing various biochemical processes .

Metabolic Pathways

2-p-Tolylethanesulfonyl chloride is involved in the metabolic pathway that transforms alcohols into alkyl tosylates . This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels

属性

IUPAC Name |

2-(4-methylphenyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGAWSFTMGXQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88106-95-0 |

Source

|

| Record name | 88106-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)

![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)

![2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2603226.png)

![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)

![N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2603237.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B2603238.png)

![2-Chloro-N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]propanamide](/img/structure/B2603241.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2603242.png)

![N-(3-acetamidophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2603245.png)